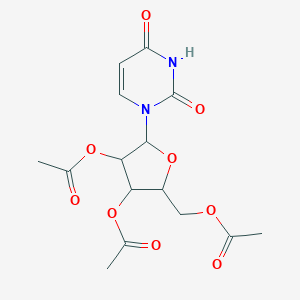

2',3',5'-Triacetyluridine

Description

Structure

3D Structure

Properties

IUPAC Name |

[3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFUWRKPQLGTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863320 | |

| Record name | 1-(2,3,5-Tri-O-acetylpentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14057-18-2 | |

| Record name | NSC79269 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Transformations of 2 ,3 ,5 Triacetyluridine

Oxidation Reactions

Reactivity with Oxidizing Agents (e.g., m-chloroperbenzoic acid) and Product Analysis

The reactivity of the 5,6-double bond in the uracil (B121893) ring of 2',3',5'-triacetyluridine makes it susceptible to oxidation. While specific studies detailing the reaction with m-chloroperbenzoic acid (m-CPBA) are not extensively available in the searched literature, the general reactivity of uracil derivatives suggests that epoxidation of the 5,6-double bond would be a probable outcome. This reaction would yield an epoxide intermediate, which could be further transformed into various substituted nucleosides.

Further research is needed to fully characterize the products and optimize the reaction conditions for the oxidation of this compound with agents like m-CPBA.

Regioselective Functionalization at the C-5 Position

The C-5 position of the uracil ring is a primary site for electrophilic substitution, enabling the introduction of various functional groups.

Arylsulfenylation and Arylselenenylation Reactions

Direct arylsulfenylation and arylselenenylation of this compound at the C-5 position can be achieved with high regioselectivity. clockss.org The reaction of this compound with diphenyl disulfide or diphenyl diselenide in the presence of [bis(trifluoroacetoxy)iodo]benzene (B57053) (BTIB) in acetonitrile (B52724) affords the corresponding C-5 phenylsulfenylated and C-5 phenylselenenylated products in excellent yields. clockss.org

Phenylselenenylation has been observed to be significantly faster than phenylsulfenylation. clockss.org For instance, the reaction with diphenyl diselenide can be completed within 10 minutes at room temperature. clockss.org In contrast, phenylsulfenylation may require higher equivalents of the reagents and reflux conditions to achieve comparable yields. clockss.org The choice of solvent is crucial, with acetonitrile being superior to 1,2-dichloroethane, tetrahydrofuran, or methanol. clockss.org

| Reagent (X) | Conditions | Product | Yield (%) |

|---|---|---|---|

| Diphenyl disulfide (S) | 1.0 eq. PhSSPh, 2.0 eq. BTIB, MeCN, reflux | 5-Phenylthio-2',3',5'-triacetyluridine | 82 |

| Diphenyl diselenide (Se) | 0.7 eq. PhSeSePh, 0.7 eq. BTIB, MeCN, 25°C, 10 min | 5-Phenylseleno-2',3',5'-triacetyluridine | 97 |

Mechanistic Postulations for C-5 Selectivity

The high regioselectivity for the C-5 position in these reactions is a key feature. clockss.org While the precise mechanism is not fully elucidated, it is postulated to proceed through an electrophilic addition-elimination pathway. clockss.org The hypervalent iodine reagent, BTIB, is thought to activate the diphenyl disulfide or diselenide to form a highly electrophilic sulfonium (B1226848) or selenenium cation intermediate. clockss.org This electrophile then attacks the electron-rich 5,6-double bond of the uracil ring. Subsequent elimination leads to the formation of the C-5 substituted product. clockss.org The absence of 6-substituted products suggests a strong directing effect towards the C-5 position. clockss.org

Derivatization Pathways from this compound

This compound is a valuable precursor for the synthesis of other important nucleoside derivatives.

Synthesis of Ribothymidine and Related 5-Substituted Uridine (B1682114) Derivatives

Ribothymidine (5-methyluridine), a naturally occurring modified nucleoside, can be synthesized from this compound. One reported method involves the photocycloaddition of vinylene carbonate to this compound. cdnsciencepub.comcdnsciencepub.com The resulting adduct can be rearranged to 2',3',5'-triacetyl-5-formylmethyluridine. cdnsciencepub.comcdnsciencepub.com Subsequent decarbonylation of this intermediate yields 2',3',5'-triacetylribothymidine, which can then be deprotected to give ribothymidine. cdnsciencepub.com Alternatively, oxidation of the formylmethyl (B1220840) intermediate can lead to the synthesis of 5-carboxymethyluridine (B57136) derivatives. cdnsciencepub.comcdnsciencepub.com

Acylation of the N3 Position to Yield Tetraacyl Uridine Analogs

The N3 position of the pyrimidine (B1678525) ring in 2',3',5'-tri-O-acyl uridine can be further acylated to produce tetraacyl uridine analogs. google.com This reaction is typically carried out by treating the triacyl uridine with an acid chloride in an aprotic solvent. google.com This derivatization can be used to introduce a variety of acyl groups at the N3 position, further modifying the properties of the uridine nucleoside. google.com

Development of Other Acetylated Nucleoside Prodrug Analogs (e.g., 2',3',5'-triacetyl-5-azacitidine)

The strategy of acetylating nucleosides to enhance their therapeutic potential is a well-established approach in medicinal chemistry. This method is exemplified by the development of 2',3',5'-triacetyl-5-azacitidine (TAC), a prodrug of the epigenetic modifier 5-azacitidine. The core concept behind this derivatization is to improve the pharmacokinetic profile of the parent drug, surmounting challenges such as poor oral bioavailability, limited solubility, and chemical instability. nih.govresearchgate.net

The synthesis of 2',3',5'-triacetyl-5-azacitidine is achieved through the condensation of trimethylsilylated-5-azacytosine with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. nih.govresearchgate.net This chemical modification results in a compound with significantly improved physicochemical characteristics compared to its parent nucleoside, 5-azacitidine. researchgate.net The primary goal of developing TAC was to create an orally administrable form of 5-azacitidine for use in treating conditions like myelodysplastic syndromes (MDS). nih.govresearchgate.net

The acetylation of the hydroxyl groups on the ribose sugar of 5-azacitidine to create TAC enhances its lipophilicity. This increased lipophilicity is a key factor in improving its absorption through the intestine. nih.gov Once absorbed and inside the body, cellular enzymes, such as esterases, cleave the acetyl groups, releasing the active drug, 5-azacitidine, to exert its therapeutic effect. nih.gov This prodrug approach ensures that the active compound is delivered more efficiently to its target sites. nih.gov

Research has demonstrated that 2',3',5'-triacetyl-5-azacitidine exhibits notable improvements in bioavailability, solubility, and stability over 5-azacitidine. nih.govresearchgate.net In vivo studies have further confirmed its efficacy, showing an ability to inhibit DNA methylation and extend survival in murine models, all while demonstrating lower toxicity than the parent compound. nih.gov

This prodrug strategy is not unique to 5-azacitidine. For instance, 2',3',5'-tri-O-acetyluridine (PN401) was developed as a rescue agent for therapies based on 5-fluorouracil (B62378). nih.gov Similarly, triacetyl-6-azauridine was created to address the poor oral absorption of azauridine, a drug used for psoriasis. nih.gov These examples underscore the versatility of acetylation as a prodrug strategy for pyrimidine analogs.

The development of acetylated nucleoside analogs like TAC represents a significant advancement in drug delivery, offering a pathway to enhance the clinical utility of potent therapeutic agents that are otherwise limited by suboptimal pharmacokinetic properties. nih.govnih.gov

Biochemical and Molecular Investigations of 2 ,3 ,5 Triacetyluridine

Biochemical Conversion Mechanisms

Role of Esterases in Acetyl Group Cleavage and Uridine (B1682114) Release

2',3',5'-Triacetyluridine (TAU), also known as uridine triacetate, functions as a prodrug of the naturally occurring nucleoside, uridine. glpbio.comcaymanchem.comcaymanchem.com The key to its activity lies in its biochemical conversion within the body. After administration, the three acetyl groups attached to the 2', 3', and 5' positions of the ribose sugar are cleaved by esterase enzymes present in plasma and tissues. glpbio.comcaymanchem.comcaymanchem.com This enzymatic hydrolysis is a rapid process, with a reported plasma half-life of less than an hour in humans, and it sequentially removes the acetyl moieties, ultimately releasing free uridine into the circulation. nih.gov The process of deacetylation can yield mono- and di-acetylated intermediates before the final conversion to uridine. This efficient enzymatic cleavage is fundamental to its action as a uridine prodrug, enabling the systemic delivery of high concentrations of uridine. glpbio.com

Impact of Lipid Solubility on Cellular and Tissue Delivery of Uridine Precursors

A significant advantage of this compound over its parent compound, uridine, is its enhanced lipophilicity. glpbio.comcaymanchem.comcaymanchem.com The addition of the three acetyl groups increases its solubility in organic solvents and lipids, which in turn facilitates its absorption from the gastrointestinal tract. nih.gov This increased lipid solubility allows TAU to be absorbed more readily and does not necessitate a specific pyrimidine (B1678525) transporter for absorption, unlike uridine. nih.gov The enhanced lipophilicity is a critical factor in overcoming the poor bioavailability that has historically limited the therapeutic use of uridine. nih.govjhoponline.com By improving its ability to cross biological membranes, the acetylated form ensures a more sustained and effective delivery of uridine to various tissues throughout the body. nih.govgoogle.com

Resistance to Enzymatic Degradation (e.g., Uridine Phosphorylase)

One of the primary metabolic pathways that limits the systemic availability of orally administered uridine is its rapid degradation by the enzyme uridine phosphorylase. glpbio.comcaymanchem.comcaymanchem.com this compound, due to its structural modification, exhibits resistance to this enzymatic breakdown. glpbio.comcaymanchem.comcaymanchem.com This resistance to first-pass catabolism by uridine phosphorylase is a crucial feature that contributes to its enhanced bioavailability. nih.gov By bypassing this degradation step, a greater proportion of the administered prodrug is available for conversion to uridine by esterases, leading to higher and more sustained plasma concentrations of uridine. glpbio.comnih.gov

Modulation of Uridine Bioavailability in Preclinical Models

Comparative Bioavailability Studies of Acetylated Uridine vs. Free Uridine in Animal Systems

Preclinical studies in animal models have consistently demonstrated the superior bioavailability of this compound compared to an equimolar amount of free uridine. nih.govplos.org For instance, in mice, the oral administration of TAU resulted in a seven-fold greater relative bioavailability of plasma uridine than that achieved with oral uridine. plos.org This significant difference is attributed to the enhanced absorption and resistance to degradation of the acetylated form. nih.gov While high doses of uridine are required to achieve a notable increase in plasma uridine levels, TAU can achieve this much more efficiently. google.com Research has shown that uridine triacetate delivers four to six times more uridine systemically than equivalent oral doses of uridine. jhoponline.comdrugbank.com

Pharmacokinetic Profiles of Uridine Derived from this compound in Research Models

The pharmacokinetic profile of uridine following the administration of this compound has been characterized in various research models. After oral administration of TAU, peak plasma uridine levels are typically observed within one to two hours. plos.org Studies in healthy human volunteers receiving a nutritional supplement containing predominantly TAU showed that single and repeated dosing resulted in peak plasma uridine concentrations of 150.9 ± 39.3 µM and 161.4 ± 31.5 µM, respectively. nih.govnih.gov These levels are significantly higher than those achieved with equimolar doses of pure uridine. nih.govplos.org The area under the curve (AUC), a measure of total drug exposure, was found to be four-fold higher after a single dose of a TAU-rich supplement compared to uridine. nih.govplos.orgnih.gov These findings underscore the effectiveness of this compound as a prodrug for elevating and sustaining systemic uridine concentrations.

Interactive Data Table: Pharmacokinetic Parameters of Uridine after Administration of a TAU-Rich Supplement vs. Pure Uridine in Humans

| Parameter | TAU-Rich Supplement (Single Dose) | Pure Uridine (Single Dose) |

| Peak Plasma Uridine Concentration (Cmax) | 150.9 ± 39.3 µM | 36.1 ± 11.3 µM |

| Time to Peak Concentration (Tmax) | 1-2 hours | 1-2 hours |

| Area Under the Curve (AUC) | 4-fold higher than uridine | - |

| Half-life (t1/2) | 3.4 ± 0.8 hours | 4.6 ± 1.2 hours |

| Data sourced from a study in healthy human volunteers. nih.govplos.orgnih.gov |

Interplay with Nucleotide Metabolism Pathways

This compound, a synthetic prodrug of the naturally occurring nucleoside uridine, plays a significant role in modulating nucleotide metabolism. drugbank.comcaymanchem.com As a more lipid-soluble and enzymatically resistant precursor, it is efficiently converted into uridine by non-specific esterases present throughout the body following administration. caymanchem.com This released uridine can then directly participate in crucial metabolic pathways, particularly the salvage pathways for pyrimidine synthesis. drugbank.comnih.gov

The primary mechanism through which this compound exerts its biological effects is by supplying uridine to the nucleotide salvage pathway. drugbank.comresearchgate.net This pathway allows cells to recycle nucleosides from extracellular sources or from the breakdown of nucleic acids. Once this compound is deacetylated to uridine, the uridine is taken up by cells via specific nucleoside transporters. drugbank.com Inside the cell, it is converted by the enzyme uridine phosphorylase into uracil (B121893) and ribose-1-phosphate (B8699412) or, more directly, phosphorylated by uridine kinase to form uridine monophosphate (UMP). nih.gov

This process is of particular therapeutic importance in conditions where the de novo synthesis of pyrimidines is impaired, such as in the rare genetic disorder hereditary orotic aciduria. drugbank.comresearchgate.netresearchgate.net This disease is caused by a deficiency in the enzyme uridine monophosphate synthase (UMPS), which catalyzes the final steps of de novo pyrimidine synthesis. drugbank.com By providing an external source of uridine, this compound allows for the production of UMP and other essential pyrimidine nucleotides through the salvage pathway, effectively bypassing the genetic defect. drugbank.comresearchgate.net

The administration of this compound directly influences pyrimidine metabolism by providing a substrate for the salvage pathway, thereby reducing the reliance on the de novo synthesis pathway. researchgate.netgoogle.com In cases of a compromised de novo pathway, this supplementation is critical for maintaining the cellular pool of pyrimidine nucleotides necessary for RNA and DNA synthesis. researchgate.net

The influence on de novo purine (B94841) biosynthesis is more indirect and is linked to the shared use of common precursors. Both the purine and pyrimidine de novo pathways require the substrate 5-phosphoribosyl-1-pyrophosphate (PRPP). biorxiv.orgmdpi.comfrontiersin.org By satisfying the cellular requirement for pyrimidines via the salvage pathway, the metabolic demand on the de novo pyrimidine pathway is lessened. This may alter the availability of the shared PRPP pool, potentially impacting the rate of de novo purine synthesis. biorxiv.orgnih.gov Studies have shown that hyperactive purine synthesis can deplete the PRPP pool at the expense of pyrimidine synthesis, highlighting the intricate balance between these two pathways. biorxiv.org

Phosphoribosyl pyrophosphate (PRPP) is a key molecule, serving as the ribose-phosphate donor in the synthesis of both purine and pyrimidine nucleotides. frontiersin.org The regulation of the PRPP pool is therefore critical for nucleotide homeostasis. The synthesis of PRPP from ribose-5-phosphate (B1218738) and ATP is a highly regulated step.

Cellular and Enzymatic Interactions in Research Contexts

The interactions of this compound and its active metabolite, uridine, have been explored in various research models to understand their effects at the cellular and enzymatic levels. These studies provide insight into nucleoside transport mechanisms and the modulation of drug toxicity.

Research into the mechanisms of nucleoside uptake provides a foundation for understanding how the uridine released from this compound enters cells. Studies in the fungus Neurospora crassa have been instrumental in characterizing these transport systems. Investigations into the uptake of radiolabeled uridine and adenosine (B11128) in N. crassa indicate that nucleoside transport is primarily mediated by a single, general transport system that accommodates both purine and pyrimidine nucleosides. nih.gov

This transporter exhibits specificity for certain structural features of the nucleoside molecule. nih.gov While this compound itself is acetylated at the ribose hydroxyl groups, its active form, uridine, would be a substrate for this type of transporter. drugbank.comcaymanchem.comnih.gov The acetylation enhances lipid solubility and protects against premature degradation, but once cleaved, the resulting uridine relies on these transporters for cellular entry. drugbank.comcaymanchem.com

Table 1: Structural Features Enhancing Nucleoside Transport Efficiency in Neurospora crassa

| Feature | Description | Reference |

|---|---|---|

| Heterocyclic Ring | A purine or pyrimidine base is required. | nih.gov |

| Sugar Unit | The sugar must be an unfunctionalized ribose or 2'-deoxyribose. | nih.gov |

| Anomeric Carbon | A beta-configuration around the anomeric carbon is preferred. | nih.gov |

| Substituents | The absence of substituents at C8 (purines) or C5/C6 (pyrimidines) enhances binding. | nih.gov |

| Pyrimidine Ring | The presence of a C5-C6 double bond is favored. | nih.gov |

| Charge | The absence of a charge on the heterocyclic ring is a key feature. | nih.gov |

A significant area of research involves the use of this compound to modulate the cytotoxic effects of nucleoside analogs, particularly on sensitive cell populations like human bone marrow progenitor cells. drugbank.comgoogle.com These cells are highly proliferative and thus susceptible to antimetabolites used in chemotherapy.

The compound is used as a rescue agent in cases of overdose or severe toxicity from the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). drugbank.comcaymanchem.com 5-FU is converted in the body to toxic metabolites, including 5-fluorouridine (B13573) triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). drugbank.com FUTP is incorporated into RNA, leading to dysfunction, while FdUMP inhibits thymidylate synthase, an enzyme critical for DNA replication and repair. drugbank.com Uridine, supplied by this compound, competes with FUTP for incorporation into the RNA of non-cancerous cells, thereby mitigating toxicity. drugbank.com

This principle has been observed with other nucleoside analogs. For instance, studies have shown that deoxycytidine can protect human bone marrow progenitor cells in vitro from the toxicity of 3'-azido-3'-deoxythymidine (AZT). google.com The sensitivity of these progenitor cells to nucleoside balance is further highlighted by research showing synergistic toxicity when multiple nucleoside analogs are combined. nih.gov The ability of exogenous uridine to ameliorate the toxicity of certain analogs in bone marrow cells underscores the importance of the nucleoside salvage pathway in these critical tissues. google.com

Table 2: In Vitro Interactions of Uridine/Nucleosides with Analogs in Progenitor Cells

| Modulating Agent | Analog Drug | Effect on Progenitor Cells | Mechanism | Reference |

|---|---|---|---|---|

| Uridine (from this compound) | 5-Fluorouracil (5-FU) | Reduces cytotoxicity | Competitive inhibition of toxic metabolite (FUTP) incorporation into RNA. | drugbank.com |

| Uridine | 5-Fluoroorotate | Attenuates host toxicity | Bypasses the de novo synthesis block caused by the analog. | google.com |

| Deoxycytidine | 3'-azido-3'-deoxythymidine (AZT) | Protects against cytotoxicity | Preserves normal cell function while maintaining antiviral activity. | google.com |

| Deoxycytidine | 2',3'-dideoxycytidine (ddC) | Ameliorates toxicity | Reduces the negative impact on myeloid progenitor cells. | google.com |

Effects on Mitochondrial Function in Cellular Models

This compound, a lipophilic prodrug, readily crosses cellular membranes and is rapidly hydrolyzed by intracellular esterases to release uridine. This mechanism effectively bypasses the limitations of uridine's transport and metabolism, leading to increased intracellular availability. The subsequent effects on mitochondrial function are attributable to the actions of this liberated uridine and its metabolites, which play a crucial role in cellular energy metabolism and the synthesis of pyrimidine nucleotides essential for mitochondrial DNA (mtDNA) and RNA.

Research in various cellular models has demonstrated that supplementation with uridine can significantly influence mitochondrial activities, particularly under conditions of mitochondrial stress or dysfunction. These effects span the preservation of mitochondrial DNA, normalization of respiratory function, maintenance of membrane potential, and support of ATP synthesis.

Restoration of Mitochondrial Function in Toxicity Models

A significant body of research has focused on the ability of uridine to counteract mitochondrial toxicity induced by certain classes of drugs, such as nucleoside reverse transcriptase inhibitors (NRTIs). In these cellular models, uridine has been shown to reverse key indicators of mitochondrial damage.

In human hepatoma (HepG2) cells exposed to the NRTI zalcitabine (B1682364), which caused a severe depletion of mitochondrial DNA to just 8% of control levels, co-incubation with uridine led to a substantial recovery, restoring mtDNA levels to approximately 65% of those in unexposed control cells. researchgate.netnih.gov This restoration of mtDNA was accompanied by the normalization of cell proliferation, a reversal of the 350% increase in lactate (B86563) production, and a reduction in intracellular lipid accumulation, all markers of improved mitochondrial function. nih.govi-base.info Similar protective effects were observed in HepG2 cells treated with other pyrimidine NRTIs like stavudine (B1682478) and zidovudine. researchgate.neti-base.info

Further studies using 3T3-F442A adipocytes demonstrated that NRTIs like stavudine and zalcitabine induced a 40-45% decrease in the mitochondrial membrane potential. natap.org Uridine supplementation not only prevented this depolarization but also normalized mitochondrial respiration and mtDNA levels. natap.org These findings underscore the critical role of uridine in maintaining the integrity and function of the mitochondrial respiratory chain in the face of toxic insults. natap.org

Table 1: Effects of Uridine on Mitochondrial Toxicity in HepG2 Cellular Models

| Parameter | Condition | Result with Uridine Supplementation | Reference |

|---|---|---|---|

| mtDNA Level | Exposure to Zalcitabine (ddC) | Restored to ~65% of control levels (from 8%) | researchgate.net, nih.gov |

| Cell Proliferation | Exposure to Zalcitabine (ddC) | Fully normalized (from 20% of control) | i-base.info |

| Lactate Production | Exposure to Zalcitabine (ddC) | Fully normalized (from 350% of control) | i-base.info |

| Intracellular Lipids | Exposure to Zalcitabine (ddC) | Normalized (prevented steatosis) | researchgate.net, i-base.info |

| COX II Levels | Exposure to Zalcitabine (ddC) | Normalized | nih.gov |

Impact on Bioenergetics and Respiratory Activity

Uridine directly influences cellular bioenergetics by providing an alternative substrate for energy production. Studies have shown that uridine can serve as a source for ribose, which can then enter the pentose (B10789219) phosphate (B84403) pathway and glycolysis to fuel ATP production, particularly when glucose is scarce. news-medical.netbiorxiv.org In cultured cardiomyocytes subjected to hypoxic stress, pretreatment with uridine-5'-triphosphate (UTP) helped maintain higher ATP levels and preserved mitochondrial membrane potential. nih.gov

The effect of uridine on mitochondrial respiration has also been documented. In Ehrlich ascites tumor cells cultured in a glucose-deprived medium, the addition of uridine increased oxygen uptake by 50% and significantly reduced lactate production, indicating a shift towards more efficient aerobic respiration. nih.govplos.org While some studies in specific contexts, like skeletal muscle mitochondria from healthy mice, have shown uridine to suppress respiration rates, the predominant effect in models of cellular stress or dysfunction is the restoration and support of oxidative phosphorylation. natap.orgmdpi.com

Table 2: Influence of Uridine on Mitochondrial Bioenergetic Parameters in Cellular Models | Cellular Model | Condition | Effect of Uridine/UTP | Finding | Reference | | :--- | :--- | :--- | :--- | | Ehrlich Ascites Tumor Cells | Glucose deprivation | Increased Oxygen Uptake | +50% | nih.gov, plos.org | | Cultured Cardiomyocytes | Hypoxic/Chemical Stress | Maintained ATP Levels | ATP levels were kept higher compared to stressed cells without UTP. | nih.gov | | Cultured Cardiomyocytes | Hypoxic/Chemical Stress | Maintained Mitochondrial Membrane Potential | UTP pretreatment preserved ΔΨm. | nih.gov | | 3T3-F442A Adipocytes | NRTI-induced toxicity | Normalized Mitochondrial Respiration | Restored respiration to control levels. | natap.org |

Modulation of Mitochondrial Biogenesis

Research Applications in Preclinical Models

Neuroprotection Studies in Animal Models of Neurodegeneration

The neuroprotective effects of 2',3',5'-Triacetyluridine have been explored in multiple animal models that replicate key pathological features of human neurodegenerative diseases, including Huntington's disease, Parkinson's disease, and Alzheimer's disease. These studies aim to understand its impact on disease progression, specific neuropathological markers, and functional outcomes.

Huntington's disease (HD) is a genetic neurodegenerative disorder characterized by the progressive loss of neurons, particularly in the striatum and cortex. nih.gov Preclinical studies using transgenic mouse models of HD, which express the mutated huntingtin gene, have investigated the potential of this compound to slow this degenerative process. Research in a transgenic mouse model of HD demonstrated that administration of this compound leads to a decrease in neurodegeneration in key brain regions, including the piriform cortex and the striatum. bioscience.co.uk These mouse models, such as the R6/2 and zQ175 lines, are designed to develop a progressive neurological phenotype with motor symptoms that resemble those seen in human HD. researchgate.netcriver.com The observed reduction in neuronal loss in these vulnerable areas suggests a potential neuroprotective effect of the compound in the context of HD pathology.

The pathology of Huntington's disease is characterized by the accumulation of the mutant huntingtin (mHTT) protein into toxic aggregates within neurons. bioscience.co.uk Another critical factor in HD pathogenesis is the reduced level of Brain-Derived Neurotrophic Factor (BDNF), a protein essential for neuronal survival, particularly in the striatum. nih.govnih.gov

Investigations into this compound have shown that it can directly address these specific markers. In a transgenic mouse model of HD, treatment was found to reduce the quantity of huntingtin-positive aggregates in the piriform cortex. bioscience.co.uk Concurrently, the same study observed an increase in the protein levels of BDNF in this brain region. bioscience.co.uk By targeting both the reduction of toxic protein aggregates and the restoration of crucial neurotrophic support, this compound demonstrates a multi-faceted mechanism of action at the molecular level in HD models.

Table 1: Effects of this compound on Neuropathological Markers in a Huntington's Disease Mouse Model

| Marker Assessed | Brain Region | Observed Effect | Reference |

|---|---|---|---|

| Huntingtin-Positive Aggregates | Piriform Cortex | Reduction | bioscience.co.uk |

| BDNF Protein Levels | Piriform Cortex | Increase | bioscience.co.uk |

Parkinson's disease (PD) is primarily characterized by the loss of dopamine-producing neurons in the substantia nigra region of the brain. nih.gov The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is widely used in mice to model this key aspect of PD pathology, as it induces striatal dopamine depletion and the loss of dopaminergic neurons. nih.govresearchgate.net

Studies have examined the effects of this compound in the MPTP mouse model of Parkinson's disease. Research has shown that its administration can significantly attenuate the MPTP-induced depletion of striatal dopamine. bioscience.co.uk Furthermore, the compound was found to protect against the loss of tyrosine hydroxylase-positive neurons in the substantia nigra. bioscience.co.uk Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of dopamine, and its presence is a key marker for the health and integrity of dopaminergic neurons. mdpi.comresearchgate.net These findings indicate that this compound can exert a significant neuroprotective effect on the dopaminergic system in this neurotoxicant-based model of PD.

Alzheimer's disease (AD) is defined by two primary neuropathological hallmarks: extracellular amyloid-beta plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.govnih.gov Preclinical research has suggested that this compound may have neuroprotective benefits in animal models of AD. bioscience.co.uk

A study utilizing a uridine (B1682114) prodrug, PN401 (this compound), tested its effects in the Tg2576 and TAPP mouse models of Alzheimer's disease. The research found that treatment with the compound reduced hippocampal tau phosphorylation. nih.gov However, the same study noted that the treatment did not affect the area of amyloid plaques in these AD mouse models. nih.gov This suggests that the neuroprotective mechanism of this compound in the context of AD pathology may be more closely related to modulating tauopathy rather than amyloidogenesis.

A critical measure of efficacy for any potential therapeutic in neurodegenerative disease models is its ability to improve functional outcomes, such as motor performance, and extend lifespan. Transgenic mouse models of Huntington's disease, for instance, develop progressive and measurable motor deficits, often assessed using tests like the rotarod, which evaluates balance and coordination. researchgate.netnih.gov

Table 2: Functional Outcomes of this compound in Huntington's Disease Mouse Models

| Outcome Measure | Test/Method | Result | Reference |

|---|---|---|---|

| Motor Performance | Rotarod Test | Improvement | bioscience.co.uk |

| Lifespan | Survival Analysis | Increased | bioscience.co.uk |

Modulation of Chemotherapy-Induced Effects in Animal Models

While effective against cancer, some chemotherapeutic agents, such as 5-fluorouracil (B62378) (FUra), can cause significant host toxicity. Researchers have explored strategies to protect healthy tissues from these toxic effects, a concept known as "rescue."

In animal models, this compound has been investigated for its ability to mitigate the toxicity associated with the chemotherapeutic agent 5-fluorouracil. In one study, administration of a high dose of FUra to mice resulted in 100% mortality. nih.gov However, when this compound was administered orally in combination with an inhibitor of the enzyme uridine phosphorylase, it completely protected the mice from the lethal toxicity of FUra, resulting in 100% survival. nih.gov This protective effect is attributed to the ability of the combination to effectively raise and maintain high plasma uridine concentrations. nih.gov This research suggests that this compound may have a role in rescue regimens following chemotherapy, potentially allowing for the use of higher, more effective doses of certain anticancer drugs. nih.govresearchgate.net

Reversal of 5-Fluorouracil (5-FU) Toxicity in Dihydropyrimidine Dehydrogenase (DPD)-Deficient Mouse Models

This compound has been investigated in preclinical studies for its capacity to mitigate the severe, often lethal, toxicity associated with the chemotherapeutic agent 5-Fluorouracil (5-FU), particularly in the context of Dihydropyrimidine Dehydrogenase (DPD) deficiency. DPD is the primary enzyme responsible for the catabolism of 5-FU, and its deficiency, present in a subset of the population, leads to increased systemic exposure to the drug and a higher risk of severe adverse events. medscape.com

In mouse models designed to mimic 5-FU overdose and DPD deficiency, the administration of uridine triacetate, a prodrug of uridine for which this compound is an acylated form, has demonstrated a significant survival benefit. nih.gov Studies have shown that prompt treatment with uridine triacetate following 5-FU administration is crucial for its efficacy in reducing toxicity and mortality. nih.gov One study established that the maximum tolerated dose (MTD) of 5-FU in mice could be significantly increased when co-administered with PN401 (this compound). The MTD of 5-FU alone was 100 mg/kg/week, whereas with the addition of PN401, it rose to 200 mg/kg/week. nih.gov

The timing of this compound administration post-5-FU exposure is a critical determinant of its protective effects. Research in mouse models has shown that the highest survival rates are achieved when the first dose of PN401 is administered within 2 hours of 5-FU administration. While a protective effect was still observed when treatment was initiated at 24 and 48 hours post-5-FU, the efficacy was highest with earlier intervention. nih.gov In a study where a lethal dose of 200 mg/kg of 5-FU was administered to mice, those that did not receive a rescue agent died by day 12. In contrast, groups that received PN401 up to 48 hours after the 5-FU dose were still alive at day 31. nih.govresearchgate.net

Furthermore, the combination of this compound with a uridine phosphorylase inhibitor, 5-(benzyloxybenzyl)barbituric acid acyclonucleoside (BBBA), has been shown to be highly effective in protecting against 5-FU toxicity. nih.gov In a study using mice bearing human colon carcinoma DLD-1 xenografts, a 200 mg/kg dose of 5-FU resulted in 100% mortality. However, the oral administration of 2000 mg/kg of this compound in combination with 120 mg/kg of BBBA, given 2 hours after the 5-FU dose, resulted in 100% survival. nih.gov This combination was more effective at raising and maintaining plasma uridine levels compared to this compound alone. nih.gov

Survival of Mice Treated with 5-FU and PN401 (this compound)

| Treatment Group | Survival Status at Day 31 |

|---|---|

| 5-FU (200 mg/kg) alone | 0% (Death by day 12) |

| 5-FU (200 mg/kg) + PN401 (administered at 2h) | 100% |

| 5-FU (200 mg/kg) + PN401 (administered at 24h) | High Survival (Specific % not stated) |

| 5-FU (200 mg/kg) + PN401 (administered at 48h) | High Survival (Specific % not stated) |

Impact on Hematological Parameters and Intestinal Mucosa Integrity in Animal Models

The administration of 5-FU is known to cause significant damage to tissues with high cell proliferation rates, such as the bone marrow and the gastrointestinal tract, leading to myelosuppression and mucositis. mdpi.com Preclinical studies have demonstrated that 5-FU can induce a rapid decline in various blood cell populations, including neutrophils, lymphocytes, and platelets, in animal models. oncotarget.com It can also lead to significant histological damage to the intestinal mucosa, characterized by reduced villus height, crypt necrosis, and inflammatory cell infiltration. mdpi.comscialert.net

While direct studies detailing the effects of this compound on these specific parameters are not extensively available in the provided search results, its role as a rescue agent from 5-FU toxicity implies a protective effect on these tissues. By providing an alternative source of uridine, this compound is thought to compete with the toxic metabolites of 5-FU for incorporation into RNA, thereby mitigating cellular damage. The observed increase in survival and the ability to tolerate higher doses of 5-FU when co-administered with this compound strongly suggest a reduction in the severity of 5-FU-induced damage to the hematopoietic system and the intestinal mucosa. nih.govnih.gov

Studies on Effects on Antitumor Activity of Chemotherapeutic Agents in Xenograft Models

A key concern when using a rescue agent for chemotherapy-induced toxicity is the potential for interference with the antitumor efficacy of the chemotherapeutic drug. Preclinical studies have investigated whether the administration of this compound compromises the anticancer effects of 5-FU in xenograft models.

In a study involving mice with Colon 26 adenocarcinoma, the combination of PN401 (this compound) with an escalated dose of 5-FU led to a significant improvement in antitumor response compared to the maximum tolerated dose of 5-FU alone. nih.gov At a dose of 200 mg/kg of 5-FU with PN401, an 80% complete response and 20% partial response were observed. In contrast, at the MTD of 5-FU alone (100 mg/kg), no response was seen. nih.gov This suggests that by enabling dose escalation, this compound can indirectly enhance the antitumor activity of 5-FU. nih.gov

Another study utilizing human colon carcinoma DLD-1 xenografts in mice demonstrated that the combination of this compound and the uridine phosphorylase inhibitor BBBA not only protected the mice from a lethal dose of 5-FU but also resulted in a greater reduction in tumor weight compared to the MTD of 5-FU alone. The combination therapy reduced tumor weight by 67%, whereas 5-FU alone at its MTD achieved a 46% reduction. nih.gov This indicates that the rescue strategy does not impair, and may even enhance, the therapeutic efficacy of 5-FU. nih.gov

Antitumor Response in Colon 26 Adenocarcinoma Mouse Model

| Treatment Group | Response Rate |

|---|---|

| 5-FU (100 mg/kg) + PN401 | No Response |

| 5-FU (150 mg/kg) + PN401 | 10% Partial Response |

| 5-FU (175 mg/kg) + PN401 | 40% Complete Response, 60% Partial Response |

| 5-FU (200 mg/kg) + PN401 | 80% Complete Response, 20% Partial Response |

Analytical and Structural Characterization Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the elucidation of the molecular structure of 2',3',5'-triacetyluridine and for providing insights into its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm its structural integrity.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the protons in the uracil (B121893) base, the ribose sugar, and the acetyl groups. For instance, in a typical spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the anomeric proton (H1') of the ribose ring appears as a doublet around δ 5.75 ppm. The protons of the three acetyl groups typically resonate as distinct singlets in the region of δ 2.05–2.15 ppm. The H5 proton of the uracil ring can be observed as a doublet at approximately δ 7.48 ppm. cdnsciencepub.com

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. Key resonances include those for the carbonyl carbons of the uracil ring (around δ 163.4 and 165.2 ppm) and the acetyl groups (in the range of δ 169.8–170.5 ppm). The carbon atoms of the ribose moiety also show characteristic shifts, with the C2' carbon appearing at approximately δ 72.1 ppm.

Table 1: Representative NMR Data for this compound

| Nucleus | Atom | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| ¹H | Ribose H1' | 5.75 (d, J = 8.0 Hz) | DMSO-d₆ |

| ¹H | Acetyl CH₃ | 2.05–2.15 (3s, 9H) | DMSO-d₆ |

| ¹H | Uracil H5 | 7.48 (d, J = 8.0 Hz) | DMSO-d₆ |

| ¹³C | Uracil C=O | 163.4, 165.2 | Not Specified |

| ¹³C | Acetyl C=O | 169.8–170.5 | Not Specified |

| ¹³C | Ribose C2' | 72.1 | Not Specified |

Data sourced from reference

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the chromophoric system within this compound, which is primarily the uracil ring. The presence of the conjugated system in the uracil base gives rise to a characteristic absorption maximum (λₘₐₓ) in the UV region. In ethanol (B145695), this compound exhibits a λₘₐₓ at approximately 257 nm, which is attributed to a π→π* electronic transition within the uracil ring. cdnsciencepub.com This property is also useful for quantitative analysis, as the absorbance is proportional to the concentration of the compound in solution, following the Beer-Lambert law.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for confirming its elemental composition through high-resolution mass spectrometry. Electrospray ionization (ESI) is a common ionization method used for this compound. In ESI-MS, this compound is typically observed as protonated [M+H]⁺ and sodiated [M+Na]⁺ adducts at m/z 371.1 and 393.1, respectively. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule, which often involves the sequential loss of the acetyl groups, providing further structural confirmation. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound and for its quantification in various samples. avantorsciences.comruifuchem.com Reversed-phase HPLC is commonly used, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. nih.gov The purity is typically assessed by integrating the peak area of the compound and comparing it to the total area of all peaks in the chromatogram. Purity levels of ≥98.0% or >99.0% are often reported for commercial-grade this compound. avantorsciences.comruifuchem.com HPLC coupled with a UV detector set at the λₘₐₓ of the uracil chromophore allows for sensitive and accurate quantification. nih.gov The identity of the compound can be further confirmed by coupling the HPLC system to a mass spectrometer (LC-MS). nih.govresearchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions involving this compound, such as its synthesis or subsequent modifications. cdnsciencepub.com It is also valuable for the preliminary purification and isolation of the compound from reaction mixtures. cdnsciencepub.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the separation of the product from starting materials and byproducts can be visualized, often under UV light. cdnsciencepub.com The retention factor (Rf) value is a characteristic property of the compound in a given solvent system and can be used for identification purposes. For instance, in a solvent system of ethyl acetate-benzene (75:25), a specific Rf value can be observed. cdnsciencepub.com

X-ray Crystallography and Conformational Analysis

Determination of Furanose Ring Conformation (e.g., Cremer and Pople Method)

For this compound, crystallographic studies have identified its furanose ring conformation. One study reports that the molecule adopts a twisted conformation, specifically a ³T₄ form, characterized by a pseudorotation phase angle (Φ) of 313°. nih.goviucr.org This indicates a specific out-of-plane arrangement of the C3' and C4' atoms of the ribose sugar. In contrast, other analyses of related uridine (B1682114) derivatives and solution-state studies sometimes suggest a preference for a C2'-endo (²E) envelope conformation. nih.gov The ³T₄ conformation observed in the crystal structure of this compound is distinct from the conformations seen in some other acetylated uridine derivatives. nih.gov For instance, 3',5'-diacetyluridine has been reported to adopt a conformation closer to an ideal ²E envelope. nih.gov This highlights that the substitution pattern on the sugar moiety significantly influences the preferred ring pucker.

Analysis of Hydrogen Bonding Networks and Molecular Packing in Crystal Structures

The primary interactions influencing the crystal packing include C–H···O hydrogen bonds and π-π stacking. The C–H···O interactions involve hydrogen atoms from the ribose sugar or acetyl methyl groups acting as weak donors to the carbonyl oxygen atoms of the uracil base or the acetyl groups on neighboring molecules. Furthermore, the planar uracil rings of adjacent molecules engage in π-π stacking, with a typical separation distance of around 3.4 Å. This stacking contributes significantly to the stability of the crystal lattice. The combination of these weak hydrogen bonds and stacking interactions creates a well-defined three-dimensional architecture. Unlike unmodified uridine, which features a robust network of O-H···O and N-H···O hydrogen bonds, the packing of this compound is dominated by these weaker, yet collectively significant, forces.

Theoretical and Mechanistic Research

Postulated Reaction Mechanisms

Mechanistic Hypotheses for Photocycloaddition Reactions

The photocycloaddition of 2',3',5'-Triacetyluridine at the 5,6-double bond of the pyrimidine (B1678525) ring is initiated by UV irradiation, typically at 254 nm, in the presence of olefins. Research suggests that these reactions proceed through a triplet excited state, leading to the formation of bicyclic intermediates. This is a [2+2] photocycloaddition, a well-established photochemical reaction. mdpi.com

The general mechanism involves the absorption of a photon by the uridine (B1682114) derivative, promoting it to an excited singlet state. This is followed by intersystem crossing to a more stable triplet state. The triplet state then reacts with an olefin in a stepwise manner, forming a diradical intermediate which subsequently closes to form the cyclobutane (B1203170) ring adduct. The stereochemistry of the resulting cycloadducts can be influenced by the nature of the olefin used. For instance, the reaction with isopropenyl acetate (B1210297) yields a 5,6-adduct with an acetate substituent, while tetramethylethylene results in 5,6-adduct isomers. cdnsciencepub.com

Studies on similar systems, like the photocycloaddition of 2'-deoxyuridine (B118206) to 2,3-dimethyl-2-butene, support a two-step mechanism involving a triplet state and biradical intermediates. nih.gov The efficiency and rate of these reactions can be affected by steric hindrance. nih.gov

Proposed Mechanisms for Oxidation and Regioselective Functionalization Reactions

The regioselective functionalization of this compound is a key aspect of its chemical utility, particularly in the synthesis of modified nucleosides. infran.ru One notable reaction is the rearrangement of a vinylene carbonate adduct of this compound to 2',3',5'-triacetyl-5-formylmethyluridine. This product can then be oxidized to the corresponding 5-carboxymethyl derivative or undergo decarbonylation to yield the 5-methyl derivative, also known as ribothymidine. cdnsciencepub.comcdnsciencepub.com

The mechanisms for these transformations often involve the generation of a carbocation or a related reactive intermediate, followed by nucleophilic attack or rearrangement. youtube.com The regioselectivity, which dictates the position of functionalization, is influenced by the electronic and steric properties of the substrate and reagents. masterorganicchemistry.com

Enzymatic reactions also play a crucial role in the regioselective modification of this compound. For example, the lipase (B570770) B from Candida antarctica (CALB), immobilized as Novozym 435, can catalyze the regioselective deacetylation of this compound. nih.gov The observed selectivity for the formation of 2',3'-di-O-acetyluridine at high alcohol concentrations is explained by a change in the substrate's orientation within the enzyme's active site. nih.gov Molecular modeling suggests that at high ethanol (B145695) concentrations, an "inverse" coordination of the triacetyluridine, via its 5'-moiety, is favored, leading to the selective hydrolysis of the 5'-acetyl group. nih.gov This process may also involve an allosteric-like effect of ethanol. nih.gov

Structure-Activity and Conformation-Activity Relationships

Correlations between Substituents and Furanose Ring Conformational Preferences

The conformation of the furanose (ribose) ring in nucleosides like this compound is crucial for their biological activity and interaction with enzymes. The puckering of the furanose ring is significantly influenced by the nature and orientation of its substituents. nih.gov

In this compound, the bulky acetyl groups at the 2', 3', and 5' positions introduce steric effects that stabilize a twisted β-D-ribofuranose ring conformation. The dominant conformation in solution is the C2'-endo (²E) form. In this conformation, the 2'- and 3'-acetyl groups tend to occupy equatorial positions to minimize torsional strain.

While it is established that substituents affect the furanose ring conformation, a direct and simple correlation is not always apparent. nih.gov For instance, while some uridine derivatives favor a C2'-endo conformation, others adopt different puckering patterns. nih.gov The anomeric effect, which involves electronic interactions between the anomeric substituent (the uracil (B121893) base) and the ring oxygen, also plays a role in determining the conformational preferences of the furanose ring. nih.govmsu.edu The interplay of steric hindrance from substituents and electronic effects like the anomeric effect ultimately dictates the conformational landscape of the furanose ring in this compound and related nucleosides.

Computational and Molecular Modeling Approaches

Predictive Modeling of Molecular Interactions (e.g., with enzymes or metabolic pathways)

Computational and molecular modeling techniques are increasingly used to predict and understand the interactions of molecules like this compound with biological systems. nih.gov As a prodrug, this compound is designed to be converted into the active compound, uridine, by enzymes in the body. glpbio.comlookchem.com Modeling can help predict how this conversion occurs and how the resulting uridine interacts with various metabolic pathways.

For instance, molecular modeling has been employed to rationalize the regioselective deacetylation of this compound by the enzyme Candida antarctica lipase B (CALB). nih.gov These studies support a mechanism where the orientation of the substrate within the enzyme's active site determines the outcome of the reaction. nih.gov

Furthermore, large-scale computational models of metabolic pathways can be used to simulate the effects of increased uridine levels resulting from the administration of its prodrug. frontiersin.orgfrontiersin.org These models can help predict how uridine supplementation might affect nucleotide synthesis and other related cellular processes. biorxiv.org For example, in the context of chemotherapy with drugs like 5-fluorouracil (B62378) (5-FU), understanding the metabolic fate of uridine is crucial. drugbank.comtheses.frunimi.it 5-FU toxicity can be counteracted by uridine, and predictive modeling can aid in optimizing such therapeutic strategies. glpbio.comdrugbank.com

Future Research Directions in 2 ,3 ,5 Triacetyluridine Studies

Exploration of Novel Synthetic Pathways for Uridine (B1682114) Derivatives

The synthesis of uridine derivatives is a cornerstone of medicinal chemistry, with ongoing efforts to develop more efficient and regioselective methods. nih.gov Future research will likely focus on innovative enzymatic and chemical strategies to overcome existing limitations.

A promising area of investigation involves the use of enzymes, such as kinases and acylating enzymes, to achieve highly specific modifications of the uridine scaffold. nih.gov This can lead to the production of novel derivatives with enhanced biological activity and reduced off-target effects. Furthermore, the development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve the efficiency and cost-effectiveness of producing these compounds. pensoft.net

Recent advancements in synthetic organic chemistry, such as the use of samarium diiodide (SmI2) in intramolecular Reformatsky-type reactions, have opened new avenues for creating complex uridine derivatives with branched-chain modifications. acs.org Continued exploration of such novel reagents and reaction conditions is expected to yield a diverse library of uridine analogs for biological screening. Moreover, the "ProTide" approach, a prodrug technology aimed at improving intracellular delivery, is a significant area for future synthetic exploration to enhance the therapeutic potential of nucleoside-based drugs. cardiff.ac.uk

Advanced Studies on the Metabolism and Activity of Acetylated Nucleoside Analogs

A critical aspect of future research will be to gain a more comprehensive understanding of the metabolism and biological activity of acetylated nucleoside analogs like 2',3',5'-Triacetyluridine. As a prodrug, it is converted to uridine by plasma esterases.

Detailed pharmacokinetic and pharmacodynamic studies are necessary to elucidate how the acetyl groups influence the absorption, distribution, metabolism, and excretion (ADME) of the parent compound. Investigating the role of specific esterases in the deacetylation process and how this varies across different tissues and disease states will be crucial. aacrjournals.org

Development of Innovative Research Methodologies for Nucleotide Balance and Chemotherapy Resistance Studies

The balance of intracellular nucleotide pools is critical for normal cellular function, and its dysregulation is a hallmark of various diseases, including cancer. nih.gov Future research should focus on developing and implementing innovative methodologies to study the impact of compounds like this compound on nucleotide metabolism and its implications for chemotherapy resistance.

Advanced techniques such as metabolomics and flux analysis can provide a dynamic and comprehensive view of how nucleoside analogs alter nucleotide pools within cells. nih.gov These methods can help identify key enzymes and pathways that are affected, offering potential targets for overcoming drug resistance.

Moreover, the development of novel in vitro and in vivo models that more accurately mimic the tumor microenvironment and the complexities of drug resistance is essential. nih.govmdpi.com This includes the use of three-dimensional (3D) cell cultures, patient-derived xenografts (PDXs), and genetically engineered mouse models. Combining these advanced models with cutting-edge analytical techniques will enable a more thorough investigation of the mechanisms underlying chemotherapy resistance and the development of strategies to circumvent it. mdpi.commdpi.com

Expansion of Preclinical Investigations into Diverse Disease Models

While this compound has shown promise in models of neurodegenerative diseases and as a rescue agent for chemotherapy toxicity, its therapeutic potential may extend to a broader range of conditions. lookchem.comwikipedia.orgnih.gov Future preclinical research should explore its efficacy in a variety of disease models.

Given its role in supporting cellular energy metabolism, investigating its effects in models of mitochondrial dysfunction-related disorders is a logical next step. nih.gov This could include certain myopathies, metabolic diseases, and other neurodegenerative conditions not yet studied.

Furthermore, its potential role in modulating the immune response warrants investigation in models of autoimmune diseases and in the context of cancer immunotherapy. nih.govepo.org The ability of uridine to influence immune cell function and the tumor microenvironment could open up new therapeutic avenues. nih.gov The use of diverse animal models that reflect the genetic and physiological heterogeneity of human diseases will be critical in these expanded preclinical studies.

Detailed Elucidation of Molecular Mechanisms Underlying Observed Biological Effects in Research Models

A fundamental goal of future research is to unravel the precise molecular mechanisms by which this compound and its active metabolite, uridine, exert their biological effects. This requires a multi-faceted approach combining molecular biology, biochemistry, and systems biology.

Key areas of focus should include identifying the specific cellular transporters responsible for uridine uptake and how their expression is regulated in different cell types and disease states. nih.gov Furthermore, a detailed investigation of how increased uridine levels impact downstream signaling pathways, gene expression, and protein function is necessary. This includes its influence on pathways involved in cell survival, apoptosis, and DNA repair. nih.govcuni.cz

Techniques such as transcriptomics, proteomics, and epigenomics can provide a global view of the molecular changes induced by the compound. researchgate.net For instance, understanding how nucleoside analogs can influence histone modifications and the activity of enzymes like SIRT6 could reveal novel epigenetic regulatory mechanisms. researchgate.net By integrating these "omics" data with functional cellular assays, researchers can build a comprehensive model of the compound's mechanism of action, paving the way for more targeted and effective therapeutic strategies.

Q & A

Basic: What are the validated synthetic pathways for producing 2',3',5'-Triacetyluridine, and how do reaction conditions influence yield?

TAU is synthesized via acetylation of uridine using acetylating agents like acetic anhydride or benzoyl chloride under controlled conditions. A documented method involves:

- Step 1 : Protecting uridine with a tetraisopropyldisiloxane-1,3-diyl group to block reactive hydroxyls.

- Step 2 : Acetylation at the 2', 3', and 5' positions using benzoyl chloride or methyl iodide with catalysts like triethylamine or Ag₂O.

- Step 3 : Deprotection using dilute NH₄OH or HCl to yield TAU .

Critical factors include temperature (optimal: 25–40°C), stoichiometry (3:1 acetyl donor:uridine), and reaction time (6–12 hours). Impurities arise from incomplete acetylation or over-reaction, necessitating HPLC purification for >99% purity .

Basic: How does TAU’s pharmacokinetic profile compare to uridine in preclinical models?

TAU exhibits superior oral bioavailability due to its lipophilic triacetyl groups, which enhance gastrointestinal absorption. In vivo, esterases rapidly hydrolyze TAU to uridine, achieving peak plasma uridine levels within 1–2 hours post-administration. In contrast, free uridine shows <10% bioavailability due to rapid catabolism by gut microbiota and hepatic enzymes. Methodologically, bioavailability is assessed via:

- Plasma pharmacokinetics : LC-MS quantification of uridine levels after TAU administration in rodent models.

- Tissue distribution : Radiolabeled TAU tracking in brain, liver, and muscle .

Basic: What experimental models demonstrate TAU’s neuroprotective effects, and what endpoints are measured?

TAU mitigates neuronal death in:

- ALS models : SOD1G93A mice show delayed symptom onset and extended survival with TAU (100–200 mg/kg/day orally). Endpoints include motor function (rotarod tests), survival time, and spinal cord histopathology for motor neuron counts .

- MPTP-induced Parkinson’s models : TAU (50 mg/kg) reduces dopamine depletion in striatum, measured via HPLC for dopamine metabolites .

- Glucose-starved neurons : TAU prevents ATP loss (dose-dependent EC₅₀ = 20 µM) and rescues cell viability via MTT assays .

Advanced: How should researchers design dose-response studies to address contradictory neuroprotection data across TAU studies?

Discrepancies in efficacy (e.g., variable survival benefits in ALS models) may stem from differences in:

- Dosing regimens : Suboptimal dosing (e.g., <100 mg/kg in mice) fails to sustain uridine levels above therapeutic thresholds.

- Model heterogeneity : Genetic background (e.g., C57BL/6 vs. FVB mice) affects drug metabolism.

Methodological recommendations : - Use pharmacokinetic-guided dosing to maintain uridine plasma levels >50 µM.

- Include multiple endpoints (e.g., biochemical ATP/NAD+ assays, behavioral tests, histopathology) to capture pleiotropic effects.

- Control for diet-induced uridine variability by using standardized chow .

Advanced: What mechanisms underlie TAU’s activation of P2Y2 receptors, and how can this pathway be experimentally modulated?

TAU-derived uridine activates P2Y2 receptors, enhancing synaptic plasticity via:

- NGF upregulation : Measured via qPCR for NGF mRNA or ELISA for protein levels in cortical neurons.

- Calcium signaling : Fluorometric assays (e.g., Fura-2 AM) show P2Y2-mediated Ca²⁺ influx.

To validate specificity: - Knockdown models : siRNA targeting P2Y2 in neuronal cultures abolishes TAU-induced neurite outgrowth.

- Antagonist controls : Co-treatment with P2Y2 inhibitors (e.g., AR-C118925) blocks synaptic efficacy gains .

Advanced: How can researchers reconcile conflicting data on TAU’s efficacy in bipolar disorder versus neurodegenerative models?

In bipolar patients, TAU improves depressive symptoms (HAMD-17 score reduction: 35%) and normalizes brain pH via ³¹P-MRS . However, neuroprotection in ALS/PD models focuses on bioenergetic rescue. Methodological considerations :

- Disease-specific mechanisms : ALS/PD models emphasize mitochondrial dysfunction; bipolar studies focus on synaptic pH and monoamine stability.

- Dose optimization : Clinical trials use lower doses (25–50 mg/day) vs. preclinical neuroprotection (100–200 mg/kg). Cross-species pharmacokinetic modeling is critical .

Basic: What analytical techniques are recommended for quantifying TAU and its metabolites in biological samples?

- LC-MS/MS : Quantifies TAU and uridine in plasma/brain homogenates (LOQ = 5 ng/mL).

- ¹H-NMR : Detects acetyl group hydrolysis products (e.g., acetate peaks at δ 1.9–2.1 ppm).

- Enzymatic assays : Uridine phosphorylase activity measured via spectrophotometric detection of uracil .

Advanced: What strategies improve TAU’s blood-brain barrier (BBB) penetration in translational studies?

TAU’s BBB permeability is limited by efflux transporters (e.g., P-gp). Solutions include:

- Prodrug optimization : Covalent linkage to lipophilic moieties (e.g., alkyl chains) increases passive diffusion.

- Nanocarriers : Liposomal encapsulation improves brain uptake (e.g., 3-fold increase in rat models).

- Transport inhibition : Co-administration with P-gp inhibitors (e.g., cyclosporine A) .

Advanced: How do researchers assess TAU’s long-term safety in chronic dosing models?

- Toxicology screens : 90-day rodent studies with hematological, hepatic, and renal function panels (ALT, BUN, creatinine).

- Genotoxicity : Ames test for mutagenicity; COMET assay for DNA damage.

- Behavioral phenotyping : Open-field tests to rule out anxiety/motor side effects .

Basic: What controls are essential when testing TAU’s effects on RNA synthesis in vitro?

- Uridine deprivation controls : Compare cells cultured with/without uridine to isolate TAU-specific effects.

- Metabolic inhibitors : Use esterase inhibitors (e.g., BNPP) to confirm TAU requires hydrolysis for activity.

- Radiolabeled tracers : ³H-uridine incorporation assays quantify de novo RNA synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.